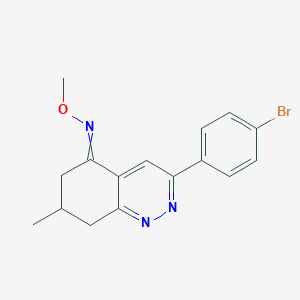

3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups including a bromophenyl group, a methoxy group, and a cinnolin group. These functional groups suggest that this compound may have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a bromophenyl group might be introduced through a bromination reaction, while a methoxy group could be introduced through a methylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a cinnolin group suggests that the compound may have a cyclic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group might make the compound susceptible to reactions with nucleophiles, while the methoxy group could potentially be deprotonated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom might increase the compound’s density and boiling point, while the presence of a methoxy group could potentially increase its solubility in certain solvents .Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Molecular Structure

Research has been conducted on similar chemical structures to understand their synthesis and molecular structure. For instance, studies on cinnolines, including methoxy- and alkyl-cinnolines, have been conducted to explore their chemical properties and reactions (Ames et al., 1971). Another study on bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines provides insights into the structural characteristics of similar brominated compounds (Ma et al., 2007).

2. Applications in Organic Chemistry

The compound's derivatives have been used in various organic chemistry applications. For example, research on 3-alkynyl-4-bromo(chloro)cinnolines, closely related to the compound , demonstrates its relevance in organic synthesis (Vinogradova et al., 2009). Furthermore, studies on reactions of 3-halogenocinnolines catalysed by palladium compounds highlight the utility of these types of compounds in creating new chemical structures (Ames & Bull, 1982).

3. Potential Medical and Therapeutic Uses

Although direct studies on this specific compound are limited, similar structures have been investigated for their potential medical applications. For instance, the synthesis and evaluation of novel cinnoline derivatives for antimicrobial and anti-malarial activities suggest a potential medical application for related compounds (Unnissa et al., 2015).

Wirkmechanismus

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

Similar compounds have been shown to inhibit the enzymatic activity of ache . This inhibition could affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

The compound likely affects the cholinergic pathway by inhibiting AchE . This inhibition could disrupt the normal function of the nervous system. Additionally, the compound may influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA) , which are involved in oxidative stress .

Result of Action

The inhibition of AchE could lead to a disruption in nerve impulse transmission, potentially causing behavioral changes and movement impairment . Additionally, the compound’s potential influence on ROS and MDA production could lead to oxidative stress .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation hazard. Additionally, the presence of a bromine atom might make the compound toxic if ingested or absorbed through the skin .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O/c1-10-7-15-13(16(8-10)20-21-2)9-14(18-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKXIUCEXZBZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone](/img/structure/B2467480.png)

![N-(2-methoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2467483.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2467484.png)

![N-(5-(2-chloro-6-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2467486.png)

![{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride](/img/structure/B2467487.png)

![2-chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2467488.png)